DBCO-Amin

Übersicht

Beschreibung

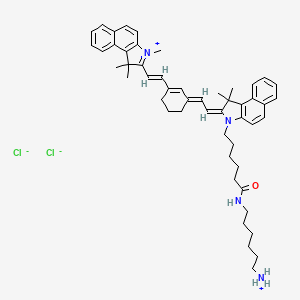

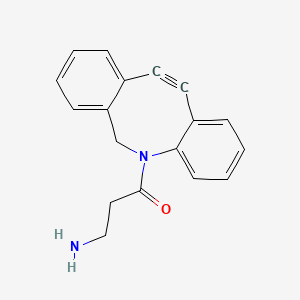

Dibenzocyclooctyne-amine, commonly known as DBCO-amine, is a heterobifunctional linker containing a dibenzocyclooctyne moiety. This compound is widely used in the field of copper-free click chemistry, particularly for the site-specific functionalization of nanobodies and other biomolecules. The unique structure of dibenzocyclooctyne-amine allows it to participate in strain-promoted azide-alkyne cycloaddition reactions, making it a valuable tool for bioconjugation and molecular imaging applications .

Wissenschaftliche Forschungsanwendungen

Dibenzocyclooctyne-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in bioconjugation reactions and the synthesis of complex molecules.

Biology: Facilitates the site-specific labeling of proteins and other biomolecules for imaging and functional studies.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

Industry: Utilized in the production of advanced materials and nanotechnology applications

Wirkmechanismus

Target of Action

DBCO-amine, also known as aza-dibenzocyclooctyne-amine, is primarily used as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are azide-containing functional groups present on biomolecules . The DBCO group in DBCO-amine can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Mode of Action

DBCO-amine interacts with its targets through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The alkyne moiety in DBCO-amine reacts with azide groups on the target biomolecules, forming a stable covalent bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-amine is the SPAAC reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, and easy to perform . The SPAAC reaction allows for the site-specific functionalization of biomolecules, enabling the addition of various functional groups or drugs for subsequent biochemical reactions .

Pharmacokinetics

As a linker molecule, dbco-amine is designed to enhance the stability and bioavailability of the drug it is attached to . The specifics of its ADME properties would likely depend on the particular drug and target it is used with.

Result of Action

The result of DBCO-amine’s action is the formation of a stable covalent bond between the drug and the target biomolecule . This allows for the specific delivery of the drug to its target, increasing the drug’s efficacy and reducing

Biochemische Analyse

Biochemical Properties

DBCO-amine is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is fast and specific, enabling chemical conjugation under aqueous conditions without the need for toxic catalysts . The amine terminus of the molecule can react with carboxylic acids and their active esters to form stable amide bonds .

Cellular Effects

DBCO-amine has been shown to have significant effects on various types of cells and cellular processes . For instance, it allows for the specific labeling of cellular target proteins and the study of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with DBCO-amine in vitro, and cells could be adhered together using this compound .

Molecular Mechanism

The mechanism of action of DBCO-amine is primarily through its ability to undergo SPAAC with molecules containing azide groups . This reaction results in the formation of stable triazole linkages . In the context of ADCs, this enables the attachment of drug molecules to antibodies in a site-specific manner .

Temporal Effects in Laboratory Settings

The effects of DBCO-amine over time in laboratory settings are largely dependent on the specific experimental conditions and the nature of the biomolecules it is interacting with . It is known that the SPAAC reaction it undergoes is fast, suggesting that the effects of DBCO-amine can be observed shortly after it is introduced into a system .

Metabolic Pathways

DBCO-amine is involved in the SPAAC reaction, a type of click chemistry . This reaction does not require any enzymes or cofactors, and it is not part of any traditional metabolic pathways .

Transport and Distribution

The transport and distribution of DBCO-amine within cells and tissues are likely to depend on a variety of factors, including the nature of the biomolecules it is attached to and the specific experimental conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibenzocyclooctyne-amine typically involves the following steps:

Formation of Dibenzocyclooctyne Core: The core structure of dibenzocyclooctyne is synthesized through a series of cyclization reactions involving aromatic precursors.

Introduction of Amine Group: The amine functional group is introduced through nucleophilic substitution reactions, often using amine-containing reagents under mild conditions.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of dibenzocyclooctyne-amine involves large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzocyclooctyne-amine primarily undergoes the following types of reactions:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the cycloaddition of dibenzocyclooctyne-amine with azide-containing compounds, forming stable triazole linkages without the need for a copper catalyst.

Amide Bond Formation: Dibenzocyclooctyne-amine can react with carboxyl groups in the presence of activators, such as EDC or DCC, to form stable amide bonds.

Common Reagents and Conditions

Azide-Containing Compounds: Used in SPAAC reactions to form triazole linkages.

Carboxyl-Containing Compounds: React with dibenzocyclooctyne-amine in the presence of activators to form amide bonds.

Major Products

Triazole Linkages: Formed through SPAAC reactions.

Amide Bonds: Resulting from reactions with carboxyl-containing compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dibenzocyclooctyne-acid

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-biotin conjugate

Uniqueness

Dibenzocyclooctyne-amine is unique due to its amine functional group, which allows it to participate in additional types of reactions, such as amide bond formation. This versatility makes it a valuable tool for a wide range of applications in chemistry, biology, medicine, and industry .

Eigenschaften

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCYFTDHSHTFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-06-3 | |

| Record name | Dibenzocyclooctyne-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-amine enable site-specific protein modification without copper catalysts?

A1: DBCO-amine facilitates site-specific protein modification through its participation in copper-free click chemistry. [, ] This molecule features a dibenzylcyclooctyne (DBCO) group, which reacts efficiently with azide-containing molecules, like the unnatural amino acid p-azidophenylalanine (paF), via strain-promoted azide-alkyne cycloaddition (SPAAC). [, ] This reaction proceeds rapidly under mild conditions without requiring a copper catalyst, which is often cytotoxic and incompatible with biological systems. []

Q2: What are the advantages of using DBCO-amine in conjunction with unnatural amino acids for protein studies?

A2: DBCO-amine, when coupled with unnatural amino acids like p-azidophenylalanine, offers several advantages for protein studies:

- Site-specificity: Allows precise control over the location of modification within the protein. [, ]

- Biocompatibility: Copper-free click chemistry minimizes the risk of toxicity associated with copper catalysts. []

- Versatility: Enables the introduction of a wide range of functionalities into proteins by attaching various molecules to the amine group of DBCO-amine. []

- Direct Incorporation: Simplifies protein labeling procedures, potentially reducing the need for extensive purification steps. []

Q3: Can you provide examples of how DBCO-amine has been used to modify protein function in research?

A3: The provided research highlights the use of DBCO-amine for modifying two distinct proteins:

- TEM β-lactamase: DBCO-amine, conjugated to various molecules, was attached to this enzyme at specific positions containing p-azidophenylalanine. This modification resulted in either inhibition or enhancement of the enzyme's catalytic activity, depending on the location and the type of molecule conjugated. []

- sfGFP (superfolder green fluorescent protein): Incorporation of p-azidophenylalanine followed by conjugation with DBCO-amine modified the fluorescence properties of sfGFP. This approach allowed researchers to study the impact of specific modifications on the protein's fluorescence spectrum. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)